tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate
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Overview
Description
tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate is a chemical compound with the molecular formula C15H23ClN4O2. It is a derivative of pyrimidine and cyclohexylcarbamate, featuring a tert-butyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate typically involves the reaction of 2-chloropyrimidine with trans-4-aminocyclohexanol, followed by the protection of the amino group with a tert-butyl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-diisopropylcarbodiimide to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions, hydrochloric acid or sodium hydroxide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while hydrolysis will produce the corresponding amine and tert-butyl alcohol .
Scientific Research Applications
tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-chloropyrimidin-4-yl)carbamate:
tert-Butyl ((1-((5-bromo-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate: Another derivative with a bromine atom, which may exhibit different reactivity and biological activity.
tert-butyl ((1r,4r)-4-((4-chloropyrimidin-2-yl)amino)cyclohexyl)carbamate: A stereoisomer with potential differences in biological activity and selectivity.
Uniqueness
The uniqueness of tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H23ClN4O2, with a molecular weight of approximately 326.82 g/mol. The compound features a tert-butyl group, a cyclohexyl moiety, and a chloropyrimidine derivative, which are crucial for its biological interactions .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the chloropyrimidine ring suggests potential inhibitory effects on certain kinases and enzymes, which are critical in cancer and neurodegenerative diseases.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects, such as:
- Anticancer Activity : Many chloropyrimidine derivatives have shown promise as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Cognitive Enhancement : Some studies suggest that related compounds can inhibit acetylcholinesterase, potentially enhancing cognitive function by increasing acetylcholine levels in the brain .
Case Studies
- Inhibition of Acetylcholinesterase : A study demonstrated that related compounds could inhibit acetylcholinesterase activity with an IC50 value of 0.17 μM. This inhibition is significant for developing treatments for Alzheimer's disease by preventing the breakdown of acetylcholine, thereby improving synaptic transmission .
- Antioxidant Activity : Research on similar compounds indicated moderate antioxidant properties, where they reduced oxidative stress markers in cellular models exposed to amyloid beta peptides . This finding suggests potential neuroprotective effects.
- In Vivo Studies : In animal models, compounds similar to this compound showed varying degrees of efficacy in reducing neuroinflammation and improving cognitive deficits induced by scopolamine . However, the bioavailability in the brain remains a critical factor affecting their therapeutic potential.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally related compounds:
Compound Name | Biological Activity | IC50 / K_i Values | Notes |
---|---|---|---|
This compound | Potential anticancer and cognitive enhancer | TBD | Investigated for neuroprotective properties |
Related Chloropyrimidine Derivative | Acetylcholinesterase Inhibitor | IC50 = 0.17 μM | Demonstrated cognitive enhancement |
Another Pyrimidine Compound | Antioxidant Activity | TBD | Reduced oxidative stress in vitro |
Properties
IUPAC Name |
tert-butyl N-[4-[(2-chloropyrimidin-4-yl)amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19-11-6-4-10(5-7-11)18-12-8-9-17-13(16)20-12/h8-11H,4-7H2,1-3H3,(H,19,21)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRROHNSJRPIKRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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